![molecular formula C12H12O3 B075240 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one CAS No. 1484-73-7](/img/structure/B75240.png)
6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one
Overview
Description
6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one is a coumarin derivative . It is an orally active natural compound with potent anti-oxidant and anti-inflammatory activities . It inhibits myeloperoxidase activity and reduces IL-6 level .
Synthesis Analysis
The synthesis of this compound involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl-6-bromohexanoate in the presence of anhydrous potassium carbonate in dry DMF .Molecular Structure Analysis
The molecular structure of 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one is represented by the formula C12H12O3 . The InChI code for this compound is 1S/C12H12O3/c1-3-8-5-9-7 (2)4-12 (14)15-11 (9)6-10 (8)13/h4-6,13H,3H2,1-2H3 .Physical And Chemical Properties Analysis
The compound is a white to yellow solid with a molecular weight of 204.23 . It has a melting point of 208-213°C .Scientific Research Applications
Medical Science
Coumarin derivatives have a myriad of applications in medical science . They are associated with various biological activities such as antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV . They also possess properties like inhibition of platelet aggregation and inhibition of steroid 5α-reductase .
Biomedical Research
In the field of biomedical research, coumarin derivatives are of significant interest due to their diverse biological importance . They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .
Industrial Applications
Coumarin derivatives find wide-ranging applications in many industrial branches . They are used as optical brighteners, photosensitizers, fluorescent and laser dyes . They are also used as additives in food, perfumes, cosmetics, and pharmaceuticals .
Drug and Pesticidal Preparations
The novel compounds of coumarin derivatives are utilized in drug and pesticidal preparations . Their significant biological activities make them a valuable resource in the development of new drugs and pesticides .
Synthesis Methods
The synthesis of coumarin derivatives is an active area of research in chemistry . Various methods of one-pot synthesis of coumarin derivatives have been developed, including von Pechmann condensation, Knoevenagel condensation, Baylis-Hillman reaction, Michael addition, Kostanecki reaction, vinyl phosphonium salt-mediated electrophilic reaction, and Heck-lactonization reaction .
Green Chemistry
In the field of green chemistry, efforts are being made to develop environmentally friendly methods for the synthesis of coumarin derivatives . These methods aim to reduce the use of harmful solvents and catalysts, making the synthesis process more sustainable .
Safety And Hazards
properties
IUPAC Name |
6-ethyl-7-hydroxy-4-methylchromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-3-8-5-9-7(2)4-12(14)15-11(9)6-10(8)13/h4-6,13H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDTWGXIYHPUKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC(=O)C=C2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70902340 | |
Record name | NoName_1580 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70902340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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